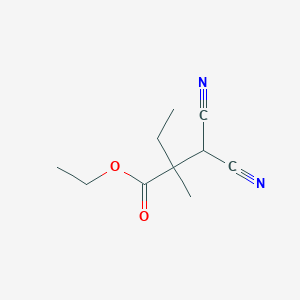
3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid
Übersicht
Beschreibung
3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid, also known as 3-ATPA, is an organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that can be synthesized in the laboratory. 3-ATPA has been widely used in research studies due to its low toxicity and high solubility. This compound has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid has been widely used in scientific research due to its low toxicity and high solubility. It has been used in studies related to medicinal chemistry, biochemistry, and pharmaceuticals. 3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid has been used as a reagent in the synthesis of various organic compounds, such as amino acid derivatives, peptides, and nucleosides. It has also been used as a catalyst in organic reactions, such as the Diels-Alder reaction. Additionally, 3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid has been used to study the structure and function of proteins, enzymes, and other biomolecules.
Wirkmechanismus
3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid is an organic compound that acts as a proton donor in biochemical reactions. It is believed to act as a proton donor by forming hydrogen bonds with the amino acid residues of proteins and enzymes. These hydrogen bonds can destabilize the structure of proteins and enzymes, leading to changes in their function.
Biochemische Und Physiologische Effekte
3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid has been studied for its potential effects on biochemical and physiological processes. Studies have shown that 3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid can inhibit the activity of enzymes involved in the metabolism of carbohydrates, proteins, and fats. Additionally, 3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid has been shown to inhibit the activity of enzymes involved in the synthesis of neurotransmitters, such as serotonin and dopamine. 3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid has also been shown to inhibit the activity of enzymes involved in the synthesis of hormones, such as insulin and glucagon.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid in laboratory experiments is its low toxicity and high solubility. This allows researchers to use it in a wide range of experiments without having to worry about potential toxicity. Additionally, 3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid is relatively inexpensive and easy to synthesize in the laboratory. However, 3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid has a few limitations. It is not very stable and can degrade over time. Additionally, it can react with other compounds and form unwanted by-products.
Zukünftige Richtungen
The potential applications of 3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid in scientific research are vast. 3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid could be used in the development of new drugs and therapies for various diseases. Additionally, 3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid could be used in the development of new diagnostic tools for the detection and diagnosis of diseases. Additionally, 3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid could be used to study the structure and function of proteins, enzymes, and other biomolecules. Finally, 3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid could be used in the development of new materials for use in the medical field.
Eigenschaften
IUPAC Name |
2-[3-amino-2-(trifluoromethyl)pyridin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)7-6(12)4(1-2-13-7)3-5(14)15/h1-2H,3,12H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXBWTSKNSJLOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CC(=O)O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[1-(4-Ethynylphenyl)cyclopropyl]methanol](/img/structure/B1409112.png)


![2-[2-hydroxy-5-(methylsulfonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1409118.png)

![5-Bromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1409120.png)


